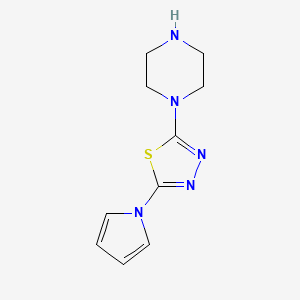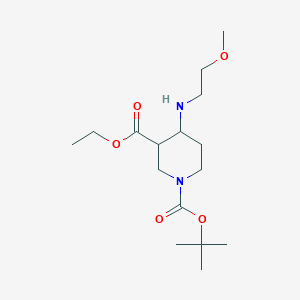
1-(Tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate
Overview
Description
1-(Tert-butyl) 3-ethyl 4-((2-methoxyethyl)amino)piperidine-1,3-dicarboxylate, also known as TBEMEP, is a synthetic compound that has become increasingly popular in scientific research due to its unique structure and properties. TBEMEP is a cyclic compound with a planar structure and a molecular weight of 249.3 g/mol. It is a colorless, highly soluble compound that is stable in aqueous solutions and can be stored for long periods of time. TBEMEP has a wide range of applications in the fields of chemistry, biology, and biochemistry, and its use has increased significantly in recent years.
Scientific Research Applications
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of piperidine derivatives, highlighting methods to synthesize these compounds from starting materials through various chemical reactions. For example, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, characterized by FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography, revealing intramolecular hydrogen bonding in some compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Properties and Molecular Structure
- Research into the molecular structure and thermal analysis of similar compounds provides insights into their stability and potential applications. The study by Çolak et al. is a prime example, where the molecular and crystal structure of their synthesized compound was analyzed, showing the significance of intramolecular hydrogen bonds in stabilizing the structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Application in Drug Synthesis
- Certain piperidine derivatives serve as key intermediates in the synthesis of pharmacologically active compounds. Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlighting the steps and conditions for its synthesis and the optimization of the synthetic method (Wang, Wang, Tang, & Xu, 2015).
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(2-methoxyethylamino)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-6-22-14(19)12-11-18(15(20)23-16(2,3)4)9-7-13(12)17-8-10-21-5/h12-13,17H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNXFGYPGGSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCCOC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
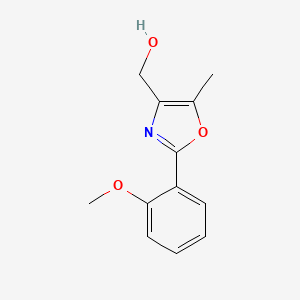
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)
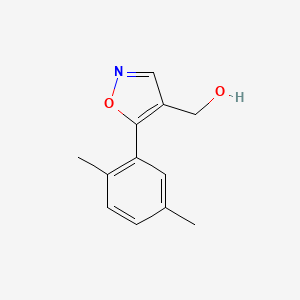
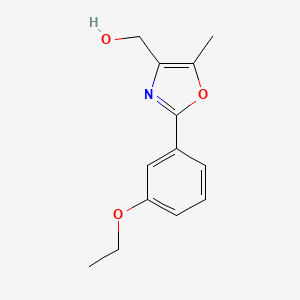
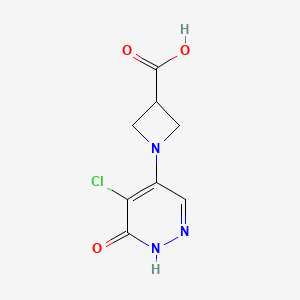

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1478559.png)

